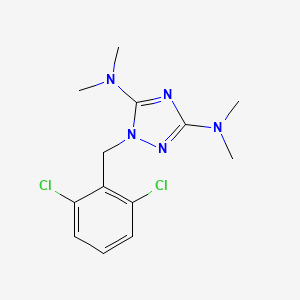
1-(2,6-dichlorobenzyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,6-dichlorobenzyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 2,6-dichlorobenzyl group and four methylamine groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The ring is substituted at the 1-position with a 2,6-dichlorobenzyl group and at the 3,5-positions with four methylamine groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the polarity of the molecule, the presence of hydrogen bond donors and acceptors, and the overall size and shape of the molecule would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole rings are central to the development of new pharmaceuticals due to their structural versatility and broad range of biological activities. These compounds have been extensively explored for their potential in treating various diseases, including microbial infections, cancer, and inflammation. The triazole core is a feature in many drug molecules, attributed to its stability and the ability to engage in diverse biological interactions. This has led to the synthesis of novel triazole derivatives with enhanced pharmacological profiles, targeting a wide array of biological pathways (Ferreira et al., 2013).
Material Science Applications
In material science, triazole derivatives have been incorporated into polymers and coatings for various applications, including as corrosion inhibitors for metals and alloys. Their molecular structure allows for the development of materials with specific chemical and physical properties, such as enhanced stability and performance in harsh environments. This includes the creation of polymeric materials based on triazole units that exhibit high thermal stability and mechanical strength, making them suitable for use in advanced technological applications (Prozorova & Pozdnyakov, 2023).
Environmental Remediation
Triazole derivatives also play a role in environmental remediation, particularly in the treatment of wastewater and the degradation of organic pollutants. Their chemical properties allow for the development of catalysts and adsorbents that can efficiently remove or decompose hazardous substances from the environment. This includes the use of triazole-based compounds as redox mediators in enzymatic treatments, enhancing the degradation of recalcitrant pollutants in industrial effluents (Husain & Husain, 2007).
Mechanism of Action
The mechanism of action of this compound is not known without specific biological or pharmacological studies. Compounds containing a 1,2,4-triazole ring are found in various pharmaceutical drugs and have diverse biological activities, but the exact effects would depend on the specific substitutions on the ring .
Future Directions
The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Compounds containing a 1,2,4-triazole ring are found in various areas of chemistry, including medicinal chemistry, materials science, and agricultural chemistry. Therefore, this compound could potentially be of interest in these areas .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N5/c1-18(2)12-16-13(19(3)4)20(17-12)8-9-10(14)6-5-7-11(9)15/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWBQYRRNZSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide](/img/structure/B2576839.png)
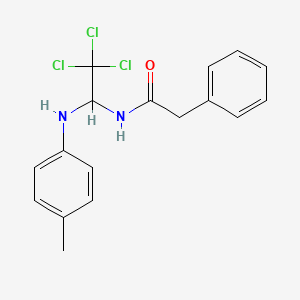
![N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2576842.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2576844.png)

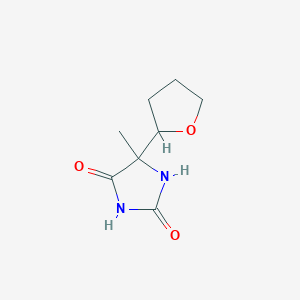
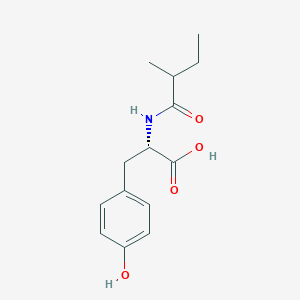
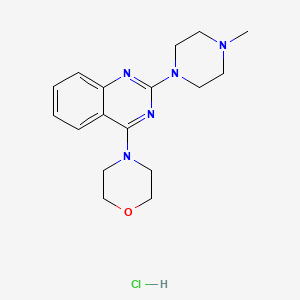
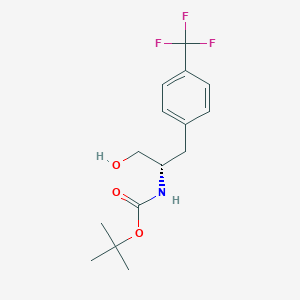
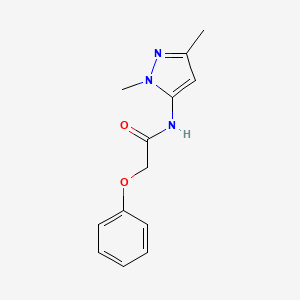
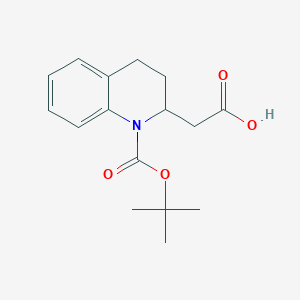
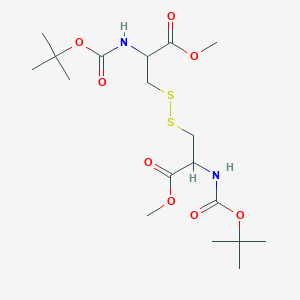
![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2576862.png)
